molecular formula C7H10ClN3 B3365525 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole CAS No. 1240528-00-0

3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole

Cat. No. B3365525
CAS RN: 1240528-00-0
M. Wt: 171.63
InChI Key: PLBPKAUMCDUSOR-UHFFFAOYSA-N
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Description

The molecule “3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted with a chloromethyl group, a cyclopropyl group, and a methyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization reactions or substitution reactions . The chloromethyl group could potentially be introduced through a chloromethylation reaction .


Molecular Structure Analysis

The molecule likely has a planar triazole ring due to the sp2 hybridization of the ring atoms. The cyclopropyl and methyl groups are likely to add some degree of three-dimensionality to the molecule .


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions, including nucleophilic substitutions and cycloaddition reactions . The chloromethyl group is also reactive and can undergo further substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact molecular structure and the presence of any functional groups . For example, the presence of a chloromethyl group could potentially make the compound more reactive .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many triazole derivatives are used in medicinal chemistry due to their ability to bind to various enzymes and receptors .

Future Directions

The potential applications and future directions for this compound would depend on its specific physical and chemical properties, as well as its biological activity. Triazole derivatives have been widely studied for their potential uses in medicinal chemistry, so this could be one potential area of interest .

properties

IUPAC Name

3-(chloromethyl)-5-cyclopropyl-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-11-6(4-8)9-10-7(11)5-2-3-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBPKAUMCDUSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CC2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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